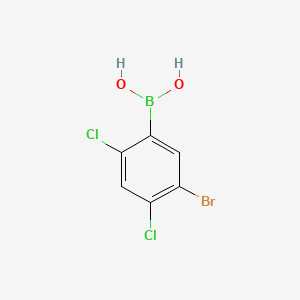
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a Pd-catalyzed amination reaction . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyridin-2-yl)amine: A flexible bidentate ligand widely used in supramolecular chemistry and catalysis.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand with applications in coordination chemistry and material science.
Uniqueness
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and lipophilic properties.
Propiedades
Fórmula molecular |
C10H10F6N2 |
|---|---|
Peso molecular |
272.19 g/mol |
Nombre IUPAC |
3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16/h4-5H,1-3,17H2 |
Clave InChI |
CGMGXZIBIAWWTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


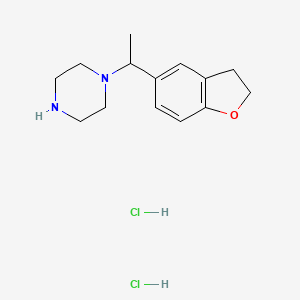

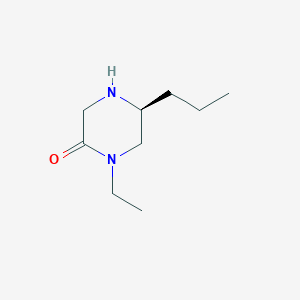

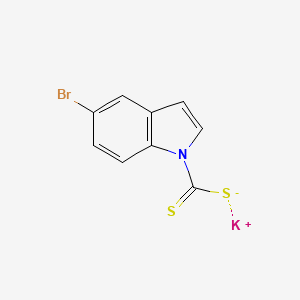
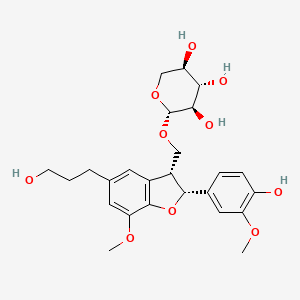
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

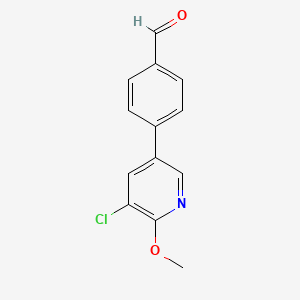
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
